(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H21N7O and its molecular weight is 435.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Pyrrolo[2,3-b]quinoxaline derivatives exhibit significant biological activity primarily through their interactions with various biological targets, including kinases. The compound in focus has been studied for its ability to inhibit EphA3 tyrosine kinase, which plays a critical role in tumor progression and angiogenesis. In vitro studies have shown that it binds with low nanomolar affinity to Eph kinases, demonstrating excellent selectivity across a panel of human kinases .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in controlling tumor size in lymphoma models. The compound's structure allows for effective interaction with cancer cell pathways, leading to reduced proliferation and increased apoptosis in various cancer cell lines .
Antioxidant Properties
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives possess antioxidant properties, which contribute to their overall biological activity. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases, including cancer. The compound has been shown to exhibit significant radical scavenging activity comparable to established antioxidants like Trolox and gallic acid .
Table 1: Biological Activity Summary
Table 2: Case Studies on Anticancer Activity
In Vivo Studies
In vivo studies have demonstrated that the compound significantly reduces tumor sizes in lymphoma models. The mechanism involves the inhibition of EphA3 kinase activity, which is critical for tumor angiogenesis. This was evidenced by a notable decrease in vascularization within tumors treated with the compound compared to controls .
In Vitro Studies
In vitro assays have confirmed the cytotoxic effects of the compound on various cancer cell lines. For instance, it was shown to induce apoptosis through caspase activation pathways. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring enhance cytotoxicity, emphasizing the importance of specific substituents for optimal biological activity .
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits potent anticancer effects, it maintains a favorable safety profile at therapeutic doses. Further toxicology studies are necessary to confirm these findings and establish safe dosage guidelines for clinical applications .
Eigenschaften
IUPAC Name |
2-amino-N-(3,5-dimethylphenyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O/c1-15-10-16(2)12-18(11-15)29-25(33)21-22-24(31-20-8-4-3-7-19(20)30-22)32(23(21)26)28-14-17-6-5-9-27-13-17/h3-14H,26H2,1-2H3,(H,29,33)/b28-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPHJNPCSMHAJ-CCVNUDIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.